molecular formula C7H7NO2 B1296157 4-Methylnicotinic acid CAS No. 3222-50-2

4-Methylnicotinic acid

Cat. No. B1296157
Key on ui cas rn: 3222-50-2
M. Wt: 137.14 g/mol
InChI Key: ZKUZSTXNVMIDCY-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

4-Methylnicotinic acid (5.0 g, 36.46 mmol) in acetic acid (40 mL) was added to a wet solution of platinum oxide (500 mg) under a nitrogen atmosphere. The suspension was hydrogenated under a hydrogen atmosphere (200 PSI) at room temperature for 18 h. The mixture was filtered through a pad of Celite under nitrogen and the filtrate was concentrated under reduced pressure to afford 4-methylpiperidine-3-carboxylic acid (6.0 g). The material was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1>C(O)(=O)C.[Pt]=O>[CH3:1][CH:2]1[CH2:3][CH2:4][NH:5][CH2:6][CH:7]1[C:8]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC1=CC=NC=C1C(=O)O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
500 mg
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite under nitrogen
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1C(CNCC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 114.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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